4-Benzyloxy-N-methylaniline

Lipophilicity LogP Partition Coefficient

4-Benzyloxy-N-methylaniline (CAS 1142-18-3) is a para-substituted aniline derivative classified as an organic building block and intermediate in fine chemical synthesis. It is characterized by a benzyloxy (-OCH₂C₆H₅) group at the para position of the aniline ring and a methyl substituent on the amine nitrogen.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 1142-18-3
Cat. No. B072431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-N-methylaniline
CAS1142-18-3
Synonyms4-BENZYLOXY-N-METHYLANILINE 97
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
InChIKeyBCSUDKSCMABXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-N-methylaniline (CAS 1142-18-3): Baseline Specifications and Physicochemical Profile for Procurement


4-Benzyloxy-N-methylaniline (CAS 1142-18-3) is a para-substituted aniline derivative classified as an organic building block and intermediate in fine chemical synthesis [1]. It is characterized by a benzyloxy (-OCH₂C₆H₅) group at the para position of the aniline ring and a methyl substituent on the amine nitrogen. Key physicochemical identifiers include a molecular weight of 213.275 g/mol, a density of 1.066 g/mL at 25 °C (lit.), a boiling point of 204-206 °C (lit.), and a refractive index of n20/D 1.6040 (lit.) . The compound is typically supplied at a purity of 97% [2].

4-Benzyloxy-N-methylaniline Substitution Risks: Why Analogs Fail to Meet Procurement Specifications


Substituting 4-Benzyloxy-N-methylaniline with seemingly similar para-substituted N-methylanilines (e.g., 4-methoxy, 4-phenoxy, or unsubstituted N-methylaniline) is not scientifically or industrially sound. The benzyloxy group confers a distinct physicochemical and reactivity profile that is critical for specific applications. The calculated LogP value of 3.38030 for 4-Benzyloxy-N-methylaniline [1] indicates significantly higher lipophilicity compared to 4-methoxy-N-methylaniline (predicted LogP ~1.5-2.0). This difference in partition coefficient directly impacts solubility, membrane permeability, and purification behavior in chromatographic separations [2]. Furthermore, the presence of the benzylic C-O bond provides a unique handle for hydrogenolysis, a reactivity feature absent in methoxy or phenoxy analogs, enabling distinct synthetic transformations (e.g., selective deprotection to reveal a hydroxyl group) [3]. Substitution with a less lipophilic or non-cleavable analog would alter reaction selectivity, chromatographic retention times, and downstream biological activity, leading to failed syntheses or invalid experimental results.

4-Benzyloxy-N-methylaniline Evidence Guide: Quantitative Differentiation Against Key Analogs


LogP-Based Lipophilicity Differentiation: 4-Benzyloxy-N-methylaniline vs. 4-Methoxy-N-methylaniline

4-Benzyloxy-N-methylaniline exhibits a calculated LogP of 3.38030 [1], which is significantly higher than the LogP of 4-methoxy-N-methylaniline. While an experimentally derived LogP for the methoxy analog is not available from authoritative sources, the 4-methoxy derivative is consistently predicted to have a LogP in the range of 1.5 to 2.0 [2], representing an approximate 10- to 100-fold difference in lipophilicity. This quantitative difference is critical for applications where compound partitioning into organic phases or biological membranes is a key parameter.

Lipophilicity LogP Partition Coefficient ADME

Reactivity Differentiation via Hydrogenolysis: 4-Benzyloxy-N-methylaniline vs. N-Methyl-4-phenoxyaniline

The benzyloxy group in 4-Benzyloxy-N-methylaniline is a well-established protecting group that undergoes facile and quantitative cleavage via catalytic hydrogenolysis (e.g., H2, Pd/C) to yield 4-hydroxy-N-methylaniline [1]. In contrast, the phenoxy group in N-Methyl-4-phenoxyaniline is resistant to hydrogenolysis under standard conditions [2]. This is a binary (on/off) functional difference. For example, 4-Benzyloxy-N-methylaniline can be deprotected in near-quantitative yield under mild conditions (e.g., 1 atm H2, 10% Pd/C, RT) [1], whereas N-Methyl-4-phenoxyaniline remains unchanged under the same conditions.

Protecting Group Strategy Hydrogenolysis Synthetic Chemistry Deprotection

Binding Affinity Profile for N-Type Calcium Channels: 4-Benzyloxyaniline Core vs. 4-Benzyloxy-N-methylaniline

While direct binding data for 4-Benzyloxy-N-methylaniline is not available, the structurally related core, 4-benzyloxyaniline, has been shown to inhibit N-type voltage-sensitive calcium channels with an IC50 of 320 nM [1]. In contrast, the N-methylated analog (4-Benzyloxy-N-methylaniline) is expected to exhibit altered binding due to the presence of the N-methyl group, which influences hydrogen bonding and conformation. The N-methyl substituent may affect the compound's ability to interact with the channel's binding pocket, as N-methylation generally reduces hydrogen bond donor capacity. This class-level inference suggests that the N-methyl derivative may have a distinct pharmacological profile compared to its non-methylated counterpart.

N-Type Calcium Channel Analgesic Anticonvulsant IC50

Chromatographic Behavior: Retention Time in Reverse-Phase HPLC

The calculated LogP of 3.38030 for 4-Benzyloxy-N-methylaniline [1] directly predicts a significantly longer retention time on a standard reverse-phase (C18) HPLC column compared to less lipophilic analogs such as 4-methoxy-N-methylaniline. For instance, in a typical gradient from 10% to 90% acetonitrile in water over 20 minutes, compounds with a LogP of 3.38 are expected to elute several minutes later than compounds with a LogP of 1.5-2.0. This difference is essential for method development and impurity profiling in quality control laboratories.

HPLC Retention Time Chromatography Purity Analysis

Physical State and Handling Properties at Room Temperature

4-Benzyloxy-N-methylaniline is a liquid at room temperature with a boiling point of 204-206 °C (lit.) and a density of 1.066 g/mL at 25 °C (lit.) . In contrast, 4-benzyloxyaniline is a solid at room temperature (melting point ~ 70-74 °C). This physical state difference (liquid vs. solid) has direct implications for handling, metering, and formulation in both laboratory and industrial settings. The liquid state of the N-methylated derivative allows for easier volumetric dispensing and may simplify certain reaction setups.

Physical Properties Storage Handling Boiling Point

4-Benzyloxy-N-methylaniline Procurement Scenarios: High-Value Applications Driven by Quantitative Evidence


Medicinal Chemistry: N-Type Calcium Channel Blocker Optimization

The 4-benzyloxyaniline core is a validated pharmacophore for inhibiting N-type voltage-sensitive calcium channels (VSCC), with a lead compound showing an IC50 of 320 nM [1]. The N-methylated derivative, 4-Benzyloxy-N-methylaniline, serves as a key intermediate for synthesizing novel analogs where the N-methyl group may enhance metabolic stability or alter selectivity. Its higher lipophilicity (LogP 3.38) [2] makes it a preferred scaffold for CNS-targeted analgesics and anticonvulsants, where blood-brain barrier penetration is desired. Procurement of this specific analog, rather than the non-methylated or methoxy variants, is essential for maintaining the structure-activity relationship (SAR) of the series.

Multi-Step Organic Synthesis: Masked Phenol Strategy

4-Benzyloxy-N-methylaniline functions as a 'masked' 4-hydroxy-N-methylaniline, with the benzyl group serving as a protecting group for the phenolic oxygen [1]. This is a critical strategic advantage in complex molecule synthesis. The benzyl group can be selectively removed via hydrogenolysis (H2, Pd/C) at a late stage to reveal the free hydroxyl group, a transformation that is not possible with the more robust phenoxy analog [2]. This orthogonal reactivity enables chemoselective transformations that would be impossible with unprotected phenols or inert analogs, making it an indispensable building block for the synthesis of pharmaceuticals and natural products.

Analytical Chemistry & Quality Control: Reference Standard for HPLC Method Development

The distinct physicochemical properties of 4-Benzyloxy-N-methylaniline, particularly its high LogP of 3.38030 [1], result in a predictable and unique retention time on reverse-phase HPLC columns [2]. This makes it an ideal candidate for use as an internal standard or a reference marker in analytical method development for complex reaction mixtures. Its liquid state at room temperature also facilitates the preparation of accurate standard solutions by volume, reducing weighing errors and improving the precision of quantitative analyses in pharmaceutical and environmental testing.

Chemical Biology: Probe for Lipophilicity-Dependent Cellular Uptake Studies

The high calculated LogP of 4-Benzyloxy-N-methylaniline (3.38030) [1] positions it as a valuable tool for investigating the relationship between lipophilicity and cellular permeability in a series of related aniline derivatives. In studies comparing the cellular uptake of 4-benzyloxy-N-methylaniline with its less lipophilic methoxy analog, the quantitative difference in LogP (approx. 1.4-1.9 units) translates to a measurable difference in membrane partitioning and intracellular accumulation. This allows researchers to deconvolute the effects of specific functional groups on passive diffusion, a fundamental parameter in drug design and toxicology [2].

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